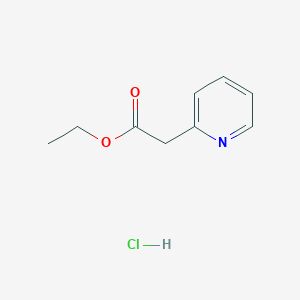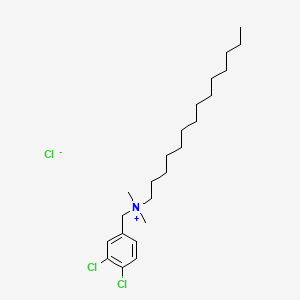
Propyl dichloroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is a derivative of dichloroacetic acid where the hydrogen atoms of the methyl group are replaced by chlorine atoms. This compound is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propyl dichloroacetate can be synthesized through the esterification of dichloroacetic acid with propanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid to facilitate the esterification process . The reaction conditions generally include heating the reactants under reflux to achieve a high yield of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of high-purity reactants and catalysts ensures the production of high-quality this compound suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Propyl dichloroacetate undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base to neutralize the released hydrochloric acid.
Major Products Formed
Hydrolysis: Dichloroacetic acid and propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Propyl dichloroacetate has several scientific research applications, including:
Wirkmechanismus
Propyl dichloroacetate exerts its effects primarily through the inhibition of pyruvate dehydrogenase kinase, an enzyme that regulates the pyruvate dehydrogenase complex . By inhibiting this enzyme, this compound promotes the conversion of pyruvate to acetyl-CoA, thereby enhancing oxidative phosphorylation and reducing glycolysis. This shift in metabolic pathways can lead to decreased lactate production and altered energy metabolism in cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloroacetic acid (DCA): A closely related compound with similar inhibitory effects on pyruvate dehydrogenase kinase.
Monochloroacetic acid: Another chloroacetic acid derivative with different reactivity and applications.
Uniqueness
Propyl dichloroacetate is unique due to its ester functional group, which imparts different chemical properties compared to its parent acid, dichloroacetic acid. The ester group makes this compound more lipophilic, potentially enhancing its ability to penetrate cell membranes and exert its effects intracellularly .
By understanding the properties, synthesis, reactions, and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Eigenschaften
CAS-Nummer |
37587-81-8 |
|---|---|
Molekularformel |
C5H8Cl2O2 |
Molekulargewicht |
171.02 g/mol |
IUPAC-Name |
propyl 2,2-dichloroacetate |
InChI |
InChI=1S/C5H8Cl2O2/c1-2-3-9-5(8)4(6)7/h4H,2-3H2,1H3 |
InChI-Schlüssel |
AHRFMMRLDGAHBM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(=O)C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


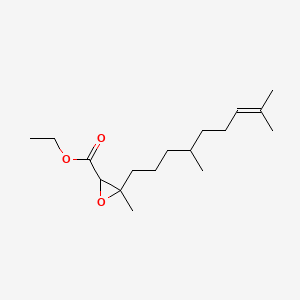
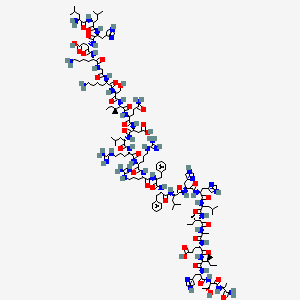
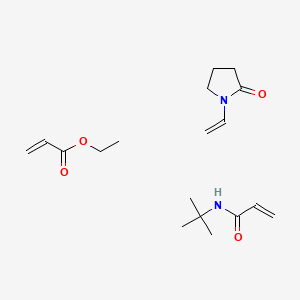
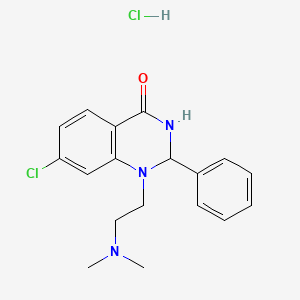
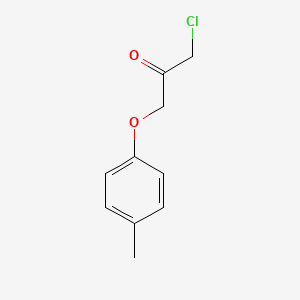
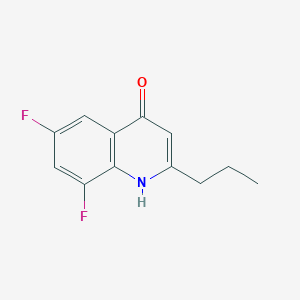
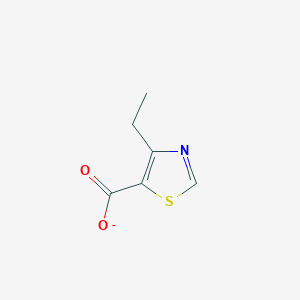

![2-[(4-Aminonaphthalen-1-yl)sulfonylamino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13748674.png)


![2-amino-2-[4-(difluoromethoxy)phenyl]propanamide](/img/structure/B13748688.png)
